molecular formula C6H6ClNO B2448497 6-Chloro-4-methylpyridin-2-OL CAS No. 25297-47-6

6-Chloro-4-methylpyridin-2-OL

Cat. No.: B2448497
CAS No.: 25297-47-6
M. Wt: 143.57
InChI Key: CEFZNKFBBVZIAU-UHFFFAOYSA-N
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Description

6-Chloro-4-methylpyridin-2-ol: is an organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-methylpyridin-2-ol typically involves the chlorination of 4-methylpyridin-2-ol. One common method includes the reaction of 4-methylpyridin-2-ol with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-5°C to ensure selective chlorination at the 6th position.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and yield. The use of automated systems and reactors allows for the efficient production of this compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-Chloro-4-methylpyridin-2-ol can undergo oxidation reactions to form corresponding pyridine N-oxides.

    Reduction: Reduction of this compound can lead to the formation of 6-chloro-4-methylpyridin-2-amine.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) are often employed under basic conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: 6-Chloro-4-methylpyridin-2-amine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 6-Chloro-4-methylpyridin-2-ol is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of chlorinated pyridines in biological systems.

Medicine: While not a drug itself, this compound is used in the synthesis of pharmaceutical agents. Its derivatives may exhibit antimicrobial, antifungal, or anti-inflammatory properties.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity makes it a versatile building block for various chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methylpyridin-2-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the chlorine atom and hydroxyl group influences its reactivity and binding affinity.

Comparison with Similar Compounds

    5-Chloro-4-methylpyridin-2-ol: Similar structure but with the chlorine atom at the 5th position.

    2-Chloro-4-methylpyridine: Lacks the hydroxyl group at the 2nd position.

    4-Methylpyridin-2-ol: Lacks the chlorine atom at the 6th position.

Uniqueness: 6-Chloro-4-methylpyridin-2-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The combination of a chlorine atom, methyl group, and hydroxyl group in the pyridine ring makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

6-chloro-4-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFZNKFBBVZIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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